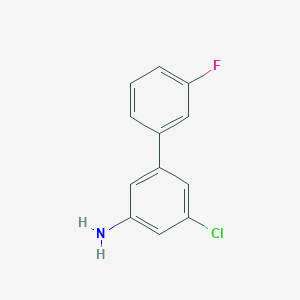

3-Chloro-5-(3-fluorophenyl)aniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-(3-fluorophenyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClFN/c13-10-4-9(6-12(15)7-10)8-2-1-3-11(14)5-8/h1-7H,15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOXGQDNCHSRIBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC(=CC(=C2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 3 Chloro 5 3 Fluorophenyl Aniline

Advanced Separation and Purification Techniques for Research-Grade Material

While information is available for structurally related compounds such as 3-chloro-5-fluoroaniline (B1302006) and other halogenated phenyl anilines, the user's strict instruction to focus solely on "3-Chloro-5-(3-fluorophenyl)aniline" prevents the inclusion of data from these other compounds, as it would not be scientifically accurate or directly relevant to the specified molecule.

Therefore, the generation of an article with detailed research findings and data tables as requested is not feasible due to the absence of any available information on "this compound" in the public domain based on the performed searches.

Chemical Reactivity and Derivatization Strategies of 3 Chloro 5 3 Fluorophenyl Aniline

Exploration of Electrophilic Aromatic Substitution Reactions on Both Aromatic Rings

The aniline (B41778) moiety in 3-Chloro-5-(3-fluorophenyl)aniline is a powerful activating group, directing electrophilic aromatic substitution to the ortho and para positions of the aniline-bearing ring. byjus.comwikipedia.org The presence of a chloro substituent at the 3-position and the (3-fluorophenyl) group at the 5-position, both of which are deactivating, creates a complex reactivity profile. The amino group's strong activating effect, however, is expected to dominate, making the positions ortho and para to it the most nucleophilic.

Specifically, the open ortho position (C2) and the para position (C6) relative to the amino group are the most likely sites for electrophilic attack. The C4 position is sterically hindered by the adjacent chloro and (3-fluorophenyl) groups. Common electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation can be envisioned at these positions. byjus.com However, the strong activating nature of the aniline can lead to over-reaction, such as polyhalogenation. libretexts.org To control the reaction and achieve mono-substitution, the reactivity of the amino group can be attenuated by acetylation to form the corresponding acetanilide. This modification still directs to the ortho and para positions but allows for more controlled reactions. libretexts.org

The second aromatic ring, the 3-fluorophenyl group, is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the fluorine atom. Any substitution on this ring would require harsher reaction conditions and would likely be directed to the positions ortho and para to the fluorine, although the deactivating effect makes this less favorable compared to the aniline ring.

| Ring | Position of Substitution | Predicted Reactivity | Directing Groups |

| Aniline-bearing ring | C2, C6 | High | -NH2 (ortho, para-directing, activating) |

| Aniline-bearing ring | C4 | Low | Steric hindrance |

| 3-Fluorophenyl ring | Ortho/para to Fluorine | Low | -F (ortho, para-directing, deactivating) |

Nucleophilic Transformations and Functionalization at the Aniline Nitrogen

The nitrogen atom of the aniline group in this compound is a primary nucleophile and can readily undergo a variety of chemical transformations. These reactions are fundamental for incorporating the molecule into larger, more complex structures.

Common nucleophilic reactions at the aniline nitrogen include:

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

Acylation: Reaction with acid chlorides or anhydrides to form amides. This is also a useful strategy for protecting the amino group during other synthetic steps.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines. ossila.com

Diazotization: Reaction with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This intermediate is highly versatile and can be substituted with a wide range of functional groups (e.g., -OH, -CN, -X where X is a halogen).

These transformations allow for the introduction of diverse functional groups at the aniline nitrogen, significantly expanding the chemical space accessible from this starting material.

Selective Chemical Modifications of the Halogen Substituents (Chlorine and Fluorine)

The presence of two different halogen atoms, chlorine and fluorine, on the aromatic rings of this compound offers opportunities for selective chemical modifications. Generally, the carbon-chlorine bond is more reactive than the carbon-fluorine bond in nucleophilic aromatic substitution and many transition-metal-catalyzed reactions.

Nucleophilic Aromatic Substitution (SNA_r): While typically requiring strong electron-withdrawing groups ortho or para to the halogen, under forcing conditions or with very strong nucleophiles, the chlorine atom could potentially be displaced. The fluorine atom is generally much less reactive in SNA_r reactions.

Reductive Dehalogenation: Selective removal of the chlorine atom over the fluorine atom is often achievable using specific catalytic systems, such as palladium on carbon (Pd/C) with a hydrogen source. This would yield 3-(3-fluorophenyl)aniline.

Transition-Metal-Catalyzed Cross-Coupling: The differential reactivity of C-Cl and C-F bonds is a key tool in selective functionalization, as discussed in the next section.

Transition-Metal-Catalyzed Coupling Reactions for Further Molecular Complexity

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for such transformations. mit.edurhhz.netnih.gov The aryl chloride moiety is a common coupling partner in reactions like Suzuki, Heck, Sonogashira, Buchwald-Hartwig, and Negishi couplings.

The general mechanism for these reactions involves the oxidative addition of the aryl halide to a low-valent transition metal catalyst (commonly palladium or nickel), followed by transmetalation with a coupling partner and reductive elimination to form the product and regenerate the catalyst. rhhz.netnih.gov

The chlorine atom is significantly more reactive than the fluorine atom in these catalytic cycles, allowing for selective functionalization at the C3 position of the aniline ring. For example, a Suzuki coupling with an arylboronic acid could be used to introduce a new aryl group at the position of the chlorine atom, creating a tri-aryl system. Similarly, a Buchwald-Hartwig amination could be employed to replace the chlorine with a different amine. mit.edu

| Coupling Reaction | Coupling Partner | Bond Formed |

| Suzuki | Boronic acid/ester | C-C |

| Heck | Alkene | C-C |

| Sonogashira | Terminal alkyne | C-C |

| Buchwald-Hartwig | Amine | C-N |

| Negishi | Organozinc reagent | C-C |

Design and Synthesis of Library Compounds Based on the this compound Scaffold

The diverse reactivity of this compound makes it an attractive scaffold for the construction of compound libraries for drug discovery and materials science. By systematically applying the reactions described above, a large number of derivatives can be synthesized.

A potential library synthesis strategy could involve a multi-step sequence:

Functionalization of the Aniline Nitrogen: A set of diverse aldehydes could be used in reductive amination reactions to generate a library of secondary amines.

Transition-Metal-Catalyzed Coupling: Each of the resulting secondary amines could then be subjected to a Suzuki coupling with a variety of boronic acids to replace the chlorine atom with different aryl or heteroaryl groups.

This two-dimensional approach would rapidly generate a large and diverse library of compounds. The fluorine atom could be retained as a metabolically stable substituent or potentially be targeted for modification under more forcing conditions or with specialized catalytic systems. The ability to build upon this scaffold in a controlled and predictable manner highlights its value in medicinal chemistry and materials science. mdpi.com

Advanced Spectroscopic and Analytical Research Methodologies Applied to 3 Chloro 5 3 Fluorophenyl Aniline Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of 3-Chloro-5-(3-fluorophenyl)aniline. Both ¹H and ¹³C NMR are employed to map the chemical environment of each proton and carbon atom within the molecule, respectively.

In a typical ¹H NMR spectrum of an aniline (B41778) derivative, the chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents on the aromatic ring. For instance, in aniline itself, the protons on the ring appear at specific chemical shifts. researchgate.net The introduction of electron-withdrawing groups, such as the chloro and fluoro groups in this compound, would be expected to shift the signals of nearby protons downfield. The amino group (-NH₂) protons typically appear as a broad singlet. rsc.org

¹³C NMR provides complementary information, with the chemical shifts of the carbon atoms being sensitive to their local electronic environment. The carbon atoms attached to the electronegative chlorine and fluorine atoms, as well as the nitrogen of the aniline moiety, would exhibit distinct chemical shifts. Two-dimensional NMR techniques, such as HETCOR (Heteronuclear Correlation), can be used to definitively assign the ¹H and ¹³C NMR signals by correlating the signals of directly bonded protons and carbons. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Substituted Anilines

| Nucleus | Functional Group | Typical Chemical Shift Range (ppm) |

| ¹H | Aromatic (C-H) | 6.5 - 8.0 |

| ¹H | Amine (N-H) | 3.0 - 5.0 (can be broad) |

| ¹³C | Aromatic (C-C) | 110 - 150 |

| ¹³C | Carbon-Halogen (C-Cl, C-F) | Varies significantly based on substitution |

| ¹³C | Carbon-Nitrogen (C-N) | 140 - 150 |

Note: The exact chemical shifts for this compound would require experimental determination.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and elemental composition of this compound. This technique provides a highly accurate mass measurement, allowing for the confident determination of the compound's molecular formula, which is C₁₂H₉ClFN. nih.gov

In addition to providing the molecular ion peak, mass spectrometry can induce fragmentation of the molecule. The analysis of these fragmentation patterns offers valuable structural information. For instance, in the mass spectrum of a related compound, 3-chloroaniline (B41212), the molecular ion peak is observed, and fragmentation can lead to the loss of chlorine or other functional groups, providing clues about the molecule's structure. nist.gov The fragmentation of this compound would likely involve characteristic losses of chlorine, fluorine, and potentially the aniline group, aiding in its structural confirmation.

While specific HRMS fragmentation data for this compound is not detailed in the provided search results, the principles of mass spectrometry on analogous compounds are well-established. For example, studies involving metabolites of similar compounds like 3-chloro-4-fluoroaniline (B193440) have utilized tandem mass spectrometry (MS/MS) to identify and characterize the structures of various metabolites. researchgate.net This demonstrates the power of mass spectrometry in analyzing complex mixtures and elucidating the structures of related compounds.

Table 2: Key High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₂H₉ClFN | nih.gov |

| Molecular Weight | 221.66 g/mol | Calculated |

| Exact Mass | 221.0411 g/mol | Calculated |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful method for identifying the functional groups present in this compound and for analyzing its conformational properties. These techniques probe the vibrational modes of the molecule, which are characteristic of specific bonds and functional groups. nih.gov

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental vibrational spectroscopy to predict the vibrational frequencies and aid in the assignment of the observed spectral bands. nih.govresearchgate.net These calculations can also provide insights into the different possible conformations of the molecule and their relative energies. nih.gov While specific experimental IR and Raman spectra for this compound are not available in the provided results, the analysis of related compounds like chloro- and fluoro-substituted anilines provides a strong basis for interpreting its vibrational spectra. globalresearchonline.netsigmaaldrich.com

Table 3: Expected Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| N-H (Amine) | Stretching | 3300 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C=C (Aromatic) | Stretching | 1400 - 1600 |

| C-F | Stretching | 1000 - 1400 |

| C-Cl | Stretching | 600 - 800 |

Note: These are general ranges and the precise frequencies for this compound would be determined experimentally.

X-ray Crystallography for Precise Solid-State Structural Determination and Intermolecular Interactions

While a crystal structure for this compound itself is not found in the provided search results, studies on closely related compounds demonstrate the power of this technique. For example, the crystal structure of 3-chloro-4-fluoroanilinium picrate (B76445) reveals detailed information about the bond angles and intermolecular hydrogen bonding in the solid state. researchgate.net Similarly, the crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline (B2568910) monohydrate provides precise atomic coordinates and details of the crystal packing. researchgate.net These examples highlight the level of structural detail that can be obtained from X-ray crystallography and which would be invaluable for a complete understanding of the solid-state structure of this compound.

Table 4: Representative Crystallographic Data Parameters from a Related Aniline Derivative

| Parameter | Example Value (from a related structure) |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Unit Cell Dimensions | a, b, c (Å) and β (°) |

| Bond Lengths (e.g., C-C, C-N, C-Cl) | Typically in the range of 1.3-1.8 Å |

| Bond Angles (e.g., C-C-C, H-N-H) | Typically in the range of 109-120° |

Note: The specific crystallographic data for this compound would need to be determined experimentally.

Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment and Isolation of Isomers/Intermediates

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are essential for assessing the purity of this compound and for the separation and identification of any isomers or reaction intermediates.

HPLC is a versatile technique for separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For aniline derivatives, reversed-phase HPLC is commonly used. An improved HPLC method with electrochemical detection has been developed for monitoring exposure to the related compound 3-chloro-4-fluoroaniline, demonstrating the sensitivity and applicability of this technique. researchgate.net HPLC can be used to quantify the purity of a sample of this compound by comparing the area of its peak to the areas of any impurity peaks.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. epa.gov This technique is particularly useful for volatile and thermally stable compounds like aniline derivatives. The gas chromatogram separates the components of a mixture, and the mass spectrometer provides a mass spectrum for each component, allowing for their identification. epa.gov GC-MS is a powerful tool for identifying and quantifying impurities, including isomers and reaction byproducts, in a sample of this compound. In the analysis of unfamiliar samples, GC-MS is highly recommended for absolute analyte identification. epa.gov

Table 5: Overview of Chromatographic Techniques for the Analysis of this compound

| Technique | Principle | Application |

| HPLC | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Purity assessment, quantification, separation of non-volatile impurities. |

| GC-MS | Separation of volatile components in a gaseous mobile phase followed by mass spectrometric detection. | Purity assessment, identification of volatile impurities, isomers, and reaction intermediates. |

Computational and Theoretical Investigations of 3 Chloro 5 3 Fluorophenyl Aniline

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure, Reactivity, and Acidity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the fundamental properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the system.

The electronic structure can be characterized by analyzing the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity.

Furthermore, DFT can be used to generate an electrostatic potential (ESP) map, which illustrates the charge distribution across the molecule. For 3-Chloro-5-(3-fluorophenyl)aniline, the ESP map would likely show negative potential around the electronegative fluorine, chlorine, and nitrogen atoms, and positive potential around the hydrogen atoms of the amino group and the aromatic rings. These regions are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively.

The acidity of the aniline (B41778) proton (pKa) can also be predicted using computational methods. By calculating the Gibbs free energy change for the deprotonation reaction in a simulated solvent environment, an estimate of the pKa can be obtained. The presence of electron-withdrawing groups like chlorine and fluorine is expected to increase the acidity of the aniline compared to unsubstituted aniline.

Table 1: Predicted Electronic Properties of an Analogous Substituted Aniline (Illustrative)

| Property | Predicted Value | Significance |

| HOMO Energy | -5.8 eV | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | -1.2 eV | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 4.6 eV | Indicator of chemical reactivity and kinetic stability. |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. |

| Predicted pKa | 3.9 | Indicates the acidity of the N-H proton. |

Note: The data in this table is illustrative and based on typical values for similar halogenated aromatic amines. Specific calculations for this compound would be required for precise values.

Molecular Dynamics Simulations and Conformational Landscape Analysis

While quantum chemical calculations provide insights into a static molecular structure, molecular dynamics (MD) simulations can explore the dynamic behavior of a molecule over time. An MD simulation calculates the forces between atoms and uses Newton's laws of motion to simulate their movements, providing a view of the molecule's flexibility and conformational preferences.

For this compound, a key application of MD simulations would be to analyze its conformational landscape. This involves understanding the rotation around the single bond connecting the two phenyl rings. The simulation can reveal the most stable conformations (lowest energy states) and the energy barriers between them. The flexibility of the biphenyl (B1667301) core is crucial for its interaction with biological targets, as it may need to adopt a specific conformation to fit into a binding site. Studies on biphenyls have shown that even in a solvent, there are preferred rotational angles. uomisan.edu.iq

MD simulations can also provide information about the molecule's interactions with its environment, such as water or a lipid bilayer, which is important for predicting its behavior in biological systems. These simulations can help in understanding how the molecule orients itself and partitions between different phases.

In Silico Modeling for Predicting Potential Molecular Interactions with Biological Targets (Pre-clinical)

In silico modeling, particularly molecular docking, is a powerful technique used in drug discovery to predict how a small molecule might interact with a biological target, typically a protein. This method involves placing the molecule (the ligand) into the binding site of the protein (the receptor) in various orientations and conformations and calculating a "docking score" that estimates the binding affinity.

For this compound, molecular docking could be used to screen for potential biological targets. Given its structural similarity to known kinase inhibitors and other pharmacologically active compounds, it could be docked against a panel of protein kinases or other enzymes. For instance, aniline derivatives are known to interact with various receptors and enzymes. atamanchemicals.comresearchgate.net

A typical docking study would involve:

Obtaining the 3D structure of a potential protein target from a database like the Protein Data Bank (PDB).

Preparing the structure of this compound, including generating a low-energy 3D conformation.

Using docking software to place the aniline derivative into the active site of the protein.

Analyzing the results to identify the most likely binding poses and the interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

Studies on similar biphenyl or aniline derivatives have successfully used this approach to predict binding modes and guide the synthesis of more potent inhibitors. biointerfaceresearch.comnih.gov

Table 2: Illustrative Molecular Docking Results for an Analogous Compound with a Kinase Target

| Parameter | Value | Description |

| Docking Score | -8.5 kcal/mol | An estimation of the binding free energy. More negative values suggest stronger binding. |

| Hydrogen Bonds | 2 | Formed between the aniline N-H and a backbone carbonyl of the protein. |

| Hydrophobic Interactions | Phenyl rings interacting with nonpolar amino acid residues like Leucine and Valine. | |

| Pi-Stacking | Interaction between one of the phenyl rings and a Phenylalanine residue in the binding site. |

Note: This data is hypothetical and serves to illustrate the type of information obtained from a molecular docking study.

Quantitative Structure-Activity Relationship (QSAR) Studies Based on Analogous Chemical Scaffolds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, untested compounds.

While a specific QSAR model for this compound is not available, one could be developed as part of a larger study on a series of related aniline or biphenyl derivatives. The process would involve:

Synthesizing and testing a series of analogs for a specific biological activity.

Calculating a wide range of molecular descriptors for each compound, such as physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., dipole moment, atomic charges), and topological indices.

Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that correlates a subset of these descriptors with the observed biological activity.

QSAR studies on halogenated aromatic hydrocarbons have shown that properties like molecular shape, polarizability, and electronic parameters are often crucial for predicting their biological effects. nih.gov Such models have been successfully applied to predict the activity of various classes of compounds, including analgesics and aromatase inhibitors with biphenyl scaffolds. nih.govnih.gov

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry can be used to predict various types of spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These predictions can be invaluable for confirming the structure of a synthesized compound and for interpreting experimental data.

For this compound, DFT calculations could be used to predict the 1H and 13C NMR chemical shifts. These predicted spectra can be compared with experimental spectra to aid in peak assignment. Empirical models based on substituent effects are also available for predicting NMR shifts in substituted anilines. nih.govresearchgate.net

Similarly, the vibrational frequencies corresponding to IR and Raman spectra can be calculated. These calculated frequencies are often systematically scaled to improve agreement with experimental data. The predicted spectrum would show characteristic peaks for N-H stretching, C-H stretching, C-N stretching, and vibrations of the aromatic rings, as well as vibrations involving the C-Cl and C-F bonds.

UV-Vis spectra, which are related to the electronic transitions between molecular orbitals, can also be predicted using time-dependent DFT (TD-DFT). The calculations would provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

Applications of 3 Chloro 5 3 Fluorophenyl Aniline As a Molecular Building Block and Ligand Scaffold in Advanced Research Disciplines

Role in the Synthesis of Novel Organic Materials and Functional Polymers

The unique electronic and structural characteristics of 3-Chloro-5-(3-fluorophenyl)aniline make it a promising candidate for incorporation into a variety of functional organic materials. The presence of the halogen substituents allows for further chemical modifications, such as cross-coupling reactions, enabling the construction of larger, more complex polymeric and molecular systems.

Integration into Optoelectronic Materials and Organic Semiconductors

Substituted biaryl anilines are key components in the development of materials for organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability of the aniline (B41778) nitrogen to act as an electron donor, combined with the tunable electronic nature of the biaryl system, allows for the design of materials with specific charge-transport properties. The incorporation of this compound into polymer backbones or as a component of small molecule semiconductors could lead to materials with enhanced performance. nih.govresearchgate.net For instance, the chlorine and fluorine atoms can influence the frontier molecular orbital energy levels (HOMO and LUMO), which is a critical factor in determining the efficiency of charge injection and transport in electronic devices. researchgate.net

Table 1: Potential Optoelectronic Properties of Polymers Incorporating a this compound Moiety (Illustrative Examples)

| Polymer Derivative | Predicted HOMO Level (eV) | Predicted LUMO Level (eV) | Potential Application |

| Poly(aniline-co-3-Chloro-5-(3-fluorophenyl)aniline) | -5.2 to -5.4 | -2.3 to -2.5 | Hole-transport layer in OLEDs |

| Donor-Acceptor Copolymer | -5.5 to -5.7 | -3.5 to -3.7 | Active layer in OPVs |

Note: The data in this table are illustrative and based on typical values for similar aniline-based polymers. Actual values for polymers containing this compound would require experimental determination.

Precursors for Liquid Crystalline Materials and Sensors

The rigid, rod-like structure of the biaryl core is a fundamental characteristic of many liquid crystalline materials. researchgate.netresearchgate.net By chemically modifying the aniline group and the terminal phenyl ring of this compound, it is possible to synthesize molecules that exhibit mesomorphic behavior. The introduction of long alkyl chains or other mesogenic groups can induce the formation of liquid crystal phases, such as nematic or smectic phases, over specific temperature ranges. nih.gov Furthermore, the responsive nature of the aniline moiety to changes in its chemical environment, such as pH or the presence of specific analytes, makes this scaffold suitable for the development of chemical sensors. researchgate.net

Utilization in the Design and Discovery of Ligands for Biological Target Identification Research

The biaryl aniline scaffold is a common feature in a wide range of biologically active molecules and approved drugs. doaj.orgontosight.ai The ability to introduce diverse substituents at multiple positions on the two phenyl rings allows for the creation of large libraries of compounds for screening against various biological targets. The specific substitution pattern of this compound offers a unique starting point for the design of selective and potent ligands.

Exploration as a Scaffold for G-Protein Coupled Receptor (GPCR) Ligands

G-protein coupled receptors (GPCRs) are a major class of drug targets, and the development of novel ligands for these receptors is an area of intense research. nih.gov The biaryl aniline structure can be found in a number of known GPCR ligands. nih.gov The conformational flexibility of the biaryl linkage allows the molecule to adopt specific three-dimensional shapes that can fit into the binding pockets of GPCRs. By modifying the substituents on the this compound scaffold, it is possible to optimize the binding affinity and selectivity for a particular GPCR subtype. For example, early structure-activity relationship studies on GPR88, an orphan receptor, have shown that modifications to the aniline moiety of a lead compound can significantly impact its potency. nih.gov

Application in the Development of Enzyme Modulators and Kinase Inhibitors (Pre-clinical)

Enzymes, particularly kinases, are another important class of drug targets, especially in the field of oncology. ugr.esacs.org Many kinase inhibitors feature a heterocyclic core to which various substituted phenyl groups are attached. The this compound moiety can serve as a key building block in the synthesis of such inhibitors. The aniline nitrogen can participate in crucial hydrogen bonding interactions within the ATP-binding site of the kinase, while the substituted phenyl rings can occupy adjacent hydrophobic pockets, leading to potent and selective inhibition. nih.gov The biphenyl (B1667301) scaffold itself has been identified in compounds that act as dual inhibitors of PTP1B and activators of AMPK, suggesting its potential in developing treatments for metabolic diseases. nih.gov

Table 2: Illustrative Pre-clinical Data for Kinase Inhibitors Based on a Biaryl Aniline Scaffold

| Kinase Target | Scaffold Type | IC50 (nM) | Reference Compound |

| EGFR | Anilinoquinazoline | 0.1 - 10 | Gefitinib |

| PLK1 | Pyrazole-carboxamide | 0.83 | BI 2536 |

| VEGFR-2 | Isophthalic acid derivative | ~100 | Sorafenib analogue |

Scaffolding for Multi-Target Ligand Design in Polypharmacology Research

The concept of polypharmacology, where a single drug is designed to interact with multiple targets, is gaining traction as a strategy to treat complex diseases. The versatility of the this compound scaffold makes it an attractive platform for the design of multi-target ligands. By carefully selecting and positioning different functional groups on the biaryl framework, it is possible to create molecules that can simultaneously modulate the activity of, for example, a GPCR and a kinase, or two different enzymes. This approach has the potential to lead to more effective therapies with improved efficacy and a reduced likelihood of drug resistance. The biphenyl scaffold has been successfully used to develop dual-target agents, demonstrating the feasibility of this strategy. nih.gov

Contribution to Agrochemical Research for Novel Active Ingredient Discovery (Pre-screening/Discovery Phase)

In the quest for novel and more effective agrochemicals, the exploration of new chemical entities is paramount. The pre-screening and discovery phase of agrochemical research relies heavily on the design and synthesis of diverse molecular libraries to identify lead compounds with desired biological activities. This compound represents a valuable building block in this context due to the established importance of its constituent structural motifs in bioactive molecules.

The presence of both chlorine and fluorine atoms on the phenyl rings is a key feature. Halogenated aromatic compounds are prevalent in a wide range of commercial pesticides. The introduction of fluorine, in particular, can significantly enhance the biological activity of a molecule by altering its metabolic stability, lipophilicity, and binding affinity to target enzymes or receptors. The trifluoromethyl group, for instance, is a common substituent in modern herbicides and insecticides.

Research into various classes of agrochemicals has highlighted the utility of substituted anilines as precursors. For example, derivatives of 3-chloroaniline (B41212) are used in the synthesis of herbicides. researchgate.net Furthermore, studies on diamide (B1670390) insecticides have shown that polyfluoro-substituted phenyl groups are crucial for their high efficacy. nih.gov The development of the fungicide flutianil, a cyano-methylene thiazolidine (B150603) derivative, also underscores the importance of fluorinated phenyl groups in achieving potent fungicidal activity. nih.gov

A European Patent further illustrates the significance of the chloro-fluoro-aniline scaffold in the creation of a herbicidal composition containing 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl) pyridine-2-carboxylic acid. epo.org The structural similarity of this patented compound to derivatives that could be synthesized from this compound suggests that the latter is a promising starting material for the discovery of new herbicidal agents.

The general synthetic route to new potential agrochemicals often involves the coupling of an aniline derivative with another molecular fragment to generate a diverse library of compounds for biological screening. The aniline functional group of this compound provides a convenient handle for such modifications, allowing for the introduction of various pharmacophores.

Given these precedents, this compound is a highly attractive starting material for the synthesis of novel candidates for fungicides, herbicides, and insecticides. Its unique combination of a bi-aryl system with a specific halogenation pattern makes it a prime candidate for inclusion in discovery libraries aimed at identifying the next generation of crop protection agents.

Application as a Ligand Component in Catalysis for Organic Synthesis

Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds. The performance of these catalytic systems is often critically dependent on the nature of the ligand coordinated to the metal center. The design and synthesis of novel ligands with tailored electronic and steric properties is therefore an active area of research.

This compound presents a promising scaffold for the development of new ligands for catalysis. The aniline nitrogen can be readily functionalized to introduce a variety of coordinating groups, such as phosphines, N-heterocyclic carbenes (NHCs), or other chelating moieties. The substituted bi-aryl framework of the molecule would form the backbone of the resulting ligand, influencing its steric bulk and conformational flexibility.

The electronic properties of the ligand are also of paramount importance. The presence of the electron-withdrawing chloro and fluoro substituents on the phenyl rings of this compound would significantly modulate the electron density at the coordinating atom. This electronic tuning can have a profound impact on the reactivity and stability of the catalytic species, potentially leading to enhanced catalytic activity, selectivity, or substrate scope.

For instance, in palladium-catalyzed reactions such as the Suzuki-Miyaura coupling, the electronic nature of the ligand can influence the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle. researchgate.net Research on related compounds like 3-chloro-5-fluoroaniline (B1302006) has already demonstrated their utility in palladium-catalyzed carbon-carbon bond formation. ossila.com

The development of ligands based on the this compound scaffold could lead to catalysts with improved performance in a variety of important organic transformations. The modular nature of its synthesis would allow for the creation of a library of ligands with systematically varied steric and electronic properties, facilitating the optimization of catalysts for specific applications.

Future Research Directions and Emerging Avenues for 3 Chloro 5 3 Fluorophenyl Aniline

Integration with Artificial Intelligence and Machine Learning for De Novo Compound Design

Currently, there is no specific research available on the use of artificial intelligence (AI) and machine learning (ML) for the de novo design of compounds based on the 3-Chloro-5-(3-fluorophenyl)aniline scaffold.

However, the broader field of chemistry is increasingly leveraging AI and ML for the rational design of novel molecules with desired properties. nih.gov These computational tools can analyze vast datasets of chemical structures and their biological activities to identify promising new derivatives. In the future, AI algorithms, such as generative adversarial networks (GANs) and recurrent neural networks (RNNs), could be trained on libraries of related aniline (B41778) and biphenyl (B1667301) compounds to design novel analogs of this compound. The goal would be to predict modifications that could enhance biological activity, improve selectivity, or optimize pharmacokinetic profiles for specific therapeutic targets. These in silico methods can significantly accelerate the initial phases of drug discovery by prioritizing the synthesis of compounds with the highest probability of success. nih.gov

Exploration of Novel Biological Targets through Phenotypic and High-Throughput Screening Methodologies

There is currently no published research detailing the use of this compound in phenotypic or high-throughput screening (HTS) assays.

Phenotypic screening, which assesses a compound's effect in a cell- or organism-based model without a preconceived target, has seen a resurgence in drug discovery. nih.gov This approach is particularly valuable for identifying first-in-class medicines. Future research could involve screening this compound and a library of its derivatives against a diverse range of disease models, such as cancer cell lines, patient-derived organoids, or models of infectious diseases.

High-throughput screening (HTS) allows for the rapid testing of thousands of compounds against a specific biological target. nih.gov While no specific HTS campaigns involving this compound have been reported, its structural similarity to molecules used in medicinal chemistry suggests it could be a candidate for such screening efforts. For instance, related chloro-fluoroaniline derivatives have been investigated for various biological activities. asiapharmaceutics.info An HTS campaign could efficiently test this compound against a panel of validated drug targets, such as kinases, proteases, or G-protein coupled receptors, to uncover novel biological activities.

Development of Sustainable and Economically Viable Synthetic Routes

The development of sustainable and cost-effective synthetic methods is a critical aspect of modern chemical research. For a molecule like this compound, this would likely involve a Suzuki or Buchwald-Hartwig coupling reaction to form the biphenyl core. Future research in this area could focus on:

Catalyst Optimization: Developing more efficient and recyclable catalysts, potentially based on earth-abundant metals, to replace precious metal catalysts like palladium.

Solvent Selection: Utilizing greener solvents, such as water, ethanol, or supercritical fluids, to minimize the environmental impact of the synthesis.

Energy Efficiency: Exploring microwave-assisted or flow chemistry processes to reduce reaction times and energy consumption.

Atom Economy: Designing synthetic pathways that maximize the incorporation of atoms from the starting materials into the final product, thereby reducing waste.

Patents for the synthesis of related compounds, such as 3-chloro-4-fluoroaniline (B193440), describe hydrogenation processes that aim for high yield and purity, which are indicative of the types of optimizations that would be relevant. google.com

Advanced Applications in Nanotechnology and Supramolecular Chemistry

There is no current research documenting the application of this compound in nanotechnology or supramolecular chemistry.

The fields of nanotechnology and supramolecular chemistry offer exciting possibilities for the application of novel organic molecules. The aromatic and halogenated nature of this compound provides potential for its use as a building block in these areas.

Nanotechnology: This compound could potentially be incorporated into functional nanomaterials. For example, it could serve as a monomer for the synthesis of novel conductive polymers or as a component of organic light-emitting diodes (OLEDs). The fluorine and chlorine substituents can modulate the electronic properties and intermolecular interactions of such materials.

Supramolecular Chemistry: The aniline group and the halogen atoms on the phenyl rings can participate in non-covalent interactions, such as hydrogen bonding and halogen bonding. These interactions could be exploited to direct the self-assembly of the molecule into well-defined supramolecular architectures, like liquid crystals, gels, or porous organic frameworks.

Synergistic Research with Computational Biology and Systems Chemistry

Currently, there are no published studies that apply computational biology or systems chemistry approaches specifically to this compound.

The integration of computational biology and systems chemistry offers a holistic approach to understanding the biological effects of a compound.

Computational Biology: Molecular docking and molecular dynamics simulations could be employed to predict the binding of this compound to various protein targets. These computational studies can provide insights into the potential mechanism of action and guide the design of more potent analogs.

Systems Chemistry: This emerging field investigates complex chemical systems and the emergent properties that arise from the interactions of their components. In the context of this compound, systems chemistry approaches could be used to study its behavior in complex biological environments, such as its interactions with multiple cellular pathways or its role in synergistic or antagonistic effects when combined with other molecules.

Q & A

Q. What are the recommended synthetic routes for 3-Chloro-5-(3-fluorophenyl)aniline, and what methodological considerations are critical for reproducibility?

Answer: The synthesis of substituted anilines like this compound often involves nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions. Key steps include:

- Precursor selection : Starting materials such as halogenated nitrobenzenes or aryl halides are common. For example, 3-chloro-5-iodo-nitrobenzene can undergo Ullmann-type coupling with 3-fluorophenylboronic acid in the presence of CuI and a ligand (e.g., L-proline), followed by nitro group reduction .

- Catalytic systems : Copper or palladium catalysts are frequently employed. For instance, CuI with K₃PO₄ in dioxane at elevated temperatures (85–90°C) under inert atmospheres improves reaction efficiency .

- Purification : Column chromatography or preparative HPLC is essential to isolate the product from byproducts, especially when dealing with trifluoromethyl or halogenated substituents .

Reproducibility Tips : Strict control of reaction temperature, solvent purity, and catalyst-to-substrate ratios is critical. Document intermediates via LCMS or TLC to monitor reaction progress.

Q. How can the purity and structural integrity of this compound be validated?

Answer:

- Nuclear Magnetic Resonance (NMR) : Use , , and -NMR to confirm substitution patterns and detect impurities. For example, aromatic protons in the 3-fluorophenyl group resonate between δ 6.8–7.5 ppm, while the aniline NH₂ group appears as a broad singlet .

- Mass Spectrometry (LCMS/HRMS) : Confirm molecular weight ([M+H] or [M+NH₄] peaks) and isotopic patterns (e.g., chlorine’s characteristic doublet) .

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles, especially for sterically hindered derivatives .

Data Validation : Cross-reference experimental data with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities.

Q. What safety precautions are essential when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .

- Exposure Mitigation : Avoid skin contact due to potential irritation; employ emergency eyewash stations and safety showers in case of accidental exposure .

- Waste Disposal : Segregate halogenated waste and consult institutional guidelines for disposal. Halogenated anilines may require incineration or specialized treatment .

Training : Complete chemical hazard awareness programs covering SDS interpretation, PPE compatibility, and spill response protocols .

Advanced Research Questions

Q. How can researchers address discrepancies in the reported reactivity of this compound in cross-coupling reactions?

Answer: Contradictions in reactivity often arise from:

- Electronic Effects : The electron-withdrawing chloro and fluoro groups deactivate the aromatic ring, reducing nucleophilicity. Use activating groups (e.g., –B(OH)₂) or switch to Pd-catalyzed Buchwald-Hartwig amination for C–N bond formation .

- Solvent and Ligand Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility, while bulky ligands (e.g., XPhos) prevent catalyst poisoning .

- Kinetic vs. Thermodynamic Control : Monitor reaction time and temperature to favor desired regioisomers. For example, prolonged heating may lead to dehalogenation side reactions .

Case Study : In a palladium-catalyzed coupling, switching from PPh₃ to RuPhos increased yield from 13% to 61% for a related trifluoromethylaniline derivative .

Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

Answer:

- Parallel Synthesis : Use combinatorial libraries to vary substituents (e.g., –CF₃, –OCH₃) on the phenyl ring. Automated liquid handlers accelerate screening .

- Protecting Groups : Temporarily protect the aniline NH₂ with tert-butoxycarbonyl (Boc) to prevent unwanted side reactions during functionalization .

- High-Throughput Crystallization : Screen crystallization conditions (e.g., solvent/anti-solvent ratios) to obtain derivatives suitable for X-ray analysis .

Example : In a kinase inhibitor study, introducing a methylsulfonyl group at the 5-position improved target binding affinity by 30% .

Q. What advanced analytical techniques resolve electronic effects of this compound in catalytic processes?

Answer:

- Cyclic Voltammetry (CV) : Measure redox potentials to assess electron-withdrawing/donating effects. The chloro and fluoro substituents typically lower HOMO energy, reducing oxidation susceptibility.

- X-ray Photoelectron Spectroscopy (XPS) : Quantify electron density changes on nitrogen and halogen atoms to correlate with catalytic activity .

- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict charge distribution and transition states, guiding catalyst design .

Case Study : A DFT study on a trifluoromethylaniline derivative revealed that para-chloro substitution increased electrophilicity by 15%, aligning with experimental reactivity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.